Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-
Description
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]butanamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-4-6-16(23)22-13-7-5-8-14(9-13)24-18-15(10-20)11(2)17(19)12(3)21-18/h5,7-9H,4,6H2,1-3H3,(H,22,23) |
InChI Key |
MGKJBJDJKAFYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC2=NC(=C(C(=C2C#N)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-3-cyano-4,6-dimethyl-2-pyridinol with 3-bromophenylbutanamide under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-{3-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)OXY]PHENYL}BUTANAMIDE can be compared with similar compounds such as other pyridine derivatives. Its unique structure, including the presence of the butanamide group and specific substituents on the pyridine ring, distinguishes it from other compounds. Similar compounds include:
- 5-chloro-3-cyano-4,6-dimethyl-2-pyridinol
- 3-bromophenylbutanamide These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
